molecular formula C11H6BrCl2N3O2 B2952550 N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide CAS No. 1795434-83-1

N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide

Cat. No. B2952550
CAS RN: 1795434-83-1
M. Wt: 362.99
InChI Key: KATZJIFGTNDMNL-UHFFFAOYSA-N
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Description

N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide, also known as BDP-9066, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide involves the inhibition of various signaling pathways that are involved in cell growth, inflammation, and oxidative stress. N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. It also inhibits the NF-κB pathway, which is involved in inflammation, and the Nrf2 pathway, which is involved in oxidative stress.
Biochemical and Physiological Effects:
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been found to have various biochemical and physiological effects. In cancer research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative disorder research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to protect neuronal cells from oxidative stress and prevent neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its potent inhibitory activity against various signaling pathways. However, one limitation is the lack of information on its pharmacokinetic properties, which may affect its efficacy in vivo.

Future Directions

For N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide research include investigating its pharmacokinetic properties, identifying its molecular targets, and exploring its potential therapeutic applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide in vivo.
Conclusion:
N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its potent inhibitory activity against various signaling pathways makes it a promising candidate for further research. However, more studies are needed to determine its pharmacokinetic properties and optimal dosage and administration route in vivo.

Synthesis Methods

The synthesis of N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with 5-bromo-2,3-dihydropyridin-3-one in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then treated with ammonia to obtain N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide as a white solid.

Scientific Research Applications

N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been found to suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative disorder research, N-(5-bromo-2-oxo-1,2-dihydropyridin-3-yl)-2,6-dichloropyridine-3-carboxamide has been shown to protect neuronal cells from oxidative stress and prevent neuroinflammation.

properties

IUPAC Name

N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2,6-dichloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrCl2N3O2/c12-5-3-7(11(19)15-4-5)16-10(18)6-1-2-8(13)17-9(6)14/h1-4H,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATZJIFGTNDMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(=O)NC2=CC(=CNC2=O)Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrCl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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